molecular formula C18H14N4O2 B15149253 N'-(1H-Indole-2-carbonyl)-1H-indole-2-carbohydrazide

N'-(1H-Indole-2-carbonyl)-1H-indole-2-carbohydrazide

Cat. No.: B15149253
M. Wt: 318.3 g/mol
InChI Key: YEHAVWCDKXUSPK-UHFFFAOYSA-N
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Description

N’-(1H-Indole-2-carbonyl)-1H-indole-2-carbohydrazide is a compound belonging to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in natural products and pharmaceuticals, playing crucial roles in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1H-Indole-2-carbonyl)-1H-indole-2-carbohydrazide typically involves the condensation of 1H-indole-2-carboxylic acid with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave irradiation to enhance reaction rates and yields. This method is advantageous due to its efficiency and the ability to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

N’-(1H-Indole-2-carbonyl)-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce indole-2-carboxylic hydrazides .

Scientific Research Applications

N’-(1H-Indole-2-carbonyl)-1H-indole-2-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(1H-Indole-2-carbonyl)-1H-indole-2-carbohydrazide involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its antimicrobial and anticancer effects. The compound’s indole moiety allows it to bind effectively to biological targets, enhancing its activity .

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activity.

    1H-Indole-2-carboxylic acid: A precursor in the synthesis of N’-(1H-Indole-2-carbonyl)-1H-indole-2-carbohydrazide.

    4-(1H-Indole-2-carbonyl)piperazine-2,6-dione: Known for its anticancer properties

Uniqueness

N’-(1H-Indole-2-carbonyl)-1H-indole-2-carbohydrazide is unique due to its dual indole structure, which enhances its binding affinity and biological activity. This structural feature distinguishes it from other indole derivatives and contributes to its diverse applications in scientific research .

Properties

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

N'-(1H-indole-2-carbonyl)-1H-indole-2-carbohydrazide

InChI

InChI=1S/C18H14N4O2/c23-17(15-9-11-5-1-3-7-13(11)19-15)21-22-18(24)16-10-12-6-2-4-8-14(12)20-16/h1-10,19-20H,(H,21,23)(H,22,24)

InChI Key

YEHAVWCDKXUSPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NNC(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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